molecular formula C29H30N4O3S B14021236 N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide

N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide

Cat. No.: B14021236
M. Wt: 514.6 g/mol
InChI Key: LODNMXYMCYRCAS-VATHDALSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure & Properties N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide (CAS: 1402155-72-9) is a hybrid compound combining a quinoline-8-sulfonamide core with a cinchona alkaloid-derived substituent. The molecule has a molecular weight of 514.64 g/mol (C₂₉H₃₀N₄O₃S) and features a stereochemically defined (9R)-configured cinchonan moiety linked via a sulfonamide bridge to the 8-position of the quinoline ring . Its synthesis typically involves coupling 8-quinolinesulfochloride with a cinchona alkaloid-derived amine under basic conditions . The compound is light-sensitive and stored under nitrogen at 2–8°C .

Biological Relevance Quinoline-8-sulfonamides are known modulators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism . The cinchona alkaloid moiety, with its rigid bicyclic structure, enhances binding specificity to biological targets, as demonstrated in related compounds .

Properties

Molecular Formula

C29H30N4O3S

Molecular Weight

514.6 g/mol

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]quinoline-8-sulfonamide

InChI

InChI=1S/C29H30N4O3S/c1-3-19-18-33-15-12-21(19)16-26(33)29(23-11-14-30-25-10-9-22(36-2)17-24(23)25)32-37(34,35)27-8-4-6-20-7-5-13-31-28(20)27/h3-11,13-14,17,19,21,26,29,32H,1,12,15-16,18H2,2H3/t19-,21-,26-,29-/m0/s1

InChI Key

LODNMXYMCYRCAS-VATHDALSSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and cinchona alkaloid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Application IC₅₀ (Cancer Cell Lines) Selectivity (Normal vs. Cancer Cells) Reference
N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide Quinoline-8-sulfonamide + (9R)-cinchonan moiety PKM2 modulation (hypothesized) N/A (analog 9a : 0.376–0.756 mM) High (analogs show low fibroblast toxicity)
Compound 9a () Quinoline-8-sulfonamide + triazole-propargyl Anticancer (melanoma, glioblastoma, lung) 168.7–339.7 µg/mL >97% selectivity
N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS: 1096403-83-6) Trifluoromethyl-substituted sulfonamide + cinchonan Catalysis (asymmetric synthesis) N/A N/A
Cisplatin Platinum complex DNA crosslinking (broad-spectrum anticancer) ~223 µg/mL (A549 cells) Low
Spirotryprostatin G () Tryptophan-derived alkaloid Antifungal, cytotoxic N/A Moderate

Key Comparison Points

Structural Diversity & Target Engagement

  • The target compound’s cinchona alkaloid moiety confers stereochemical rigidity, enhancing binding to chiral biological targets (e.g., enzymes like PKM2) . In contrast, compound 9a replaces the cinchonan group with a triazole-propargyl chain, improving solubility and enabling click chemistry applications .
  • Urea/thiourea derivatives of cinchona alkaloids (e.g., –11) exhibit catalytic activity in asymmetric synthesis but lack direct anticancer data .

Anticancer Efficacy Compound 9a (IC₅₀ = 168.7 µg/mL against COLO829 melanoma cells) outperforms cisplatin in selectivity (>97% vs. low selectivity for cisplatin) . The target compound’s efficacy is inferred from its structural similarity to 9a, though its larger cinchonan group may alter pharmacokinetics.

Synthetic Flexibility The target compound’s synthesis (, Scheme 1) uses CuAAC (copper-catalyzed azide-alkyne cycloaddition), a method also applied to triazole-containing analogs like 9a . In contrast, selenourea derivatives () require selenation steps, complicating scalability .

Stereochemical Impact

  • The (9R) configuration in the cinchonan moiety is critical for activity, as shown in spirotryprostatin G (), where stereochemistry governs NMR profiles and bioactivity . Compounds with (8α,9S) configurations (–11) exhibit distinct catalytic properties, highlighting the role of stereochemistry .

Table 2: Pharmacokinetic & Physicochemical Properties

Property This compound Compound 9a Spirotryprostatin G
Molecular Weight (g/mol) 514.64 ~500 448.5
LogP (Predicted) ~3.5 (quinoline + lipophilic cinchonan) ~2.8 2.1
Solubility Low (DMSO-compatible) Moderate Poor
Stability Light-sensitive, nitrogen-stored Stable Labile

Biological Activity

N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C29H30N4O3SC_{29}H_{30}N_{4}O_{3}S, with a predicted boiling point of approximately 711.7 °C and a density of 1.35 g/cm³ . The compound features a quinoline sulfonamide structure, which is known for various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Its structure suggests potential interactions with various receptors and enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and have antimicrobial properties, while quinoline derivatives often exhibit antimalarial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline sulfonamides. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. A study found that certain quinoline sulfonamides demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential use in treating resistant strains .

Anticancer Potential

The compound's structural features suggest it may also possess anticancer properties. Investigations into related quinoline sulfonamides have shown their ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of several quinoline sulfonamides against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound could inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies suggest that modifications to the quinoline ring or sulfonamide group can enhance biological activity or selectivity towards specific targets. This information is vital for guiding future drug development efforts .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInhibition of proliferation in MCF-7 and HeLa cells
Enzyme InhibitionPotential inhibition of carbonic anhydrase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.